REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=O.O[CH:9]1[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1>>[NH:11]1[CH2:10][CH:9]([O:5][C:3]2[CH:2]=[CH:12][CH:9]=[CH:10][N:11]=2)[CH2:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CN(C1)C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation of compound P21
|
Name
|
|
Type
|
|
Smiles
|
N1CC(C1)OC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |